1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro-substituted indole ring and a trifluoromethyl ketone group
Preparation Methods
The synthesis of 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindole and trifluoroacetic anhydride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Reaction Mechanism: The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the indole ring to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The trifluoromethyl ketone group can undergo hydrolysis in the presence of aqueous acids or bases to yield the corresponding carboxylic acid.
Scientific Research Applications
1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 6-chloro-3-indolyl-β-D-galactopyranoside and 5-bromo-6-chloro-3-indolyl acetate.
Uniqueness: The presence of the trifluoromethyl ketone group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from other indole derivatives.
Properties
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCNWGLGOYLWRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676477-10-4 | |
Record name | 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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